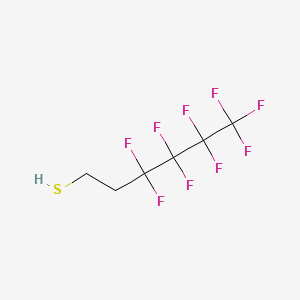

2-(Perfluorobutyl)ethanethiol

Description

The exact mass of the compound 2-(Perfluorobutyl)ethanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(Perfluorobutyl)ethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Perfluorobutyl)ethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9S/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJXVHYUQPXZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880388 | |

| Record name | 2-(Perfluorobutyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34451-25-7, 68140-20-5 | |

| Record name | 2-(Perfluorobutyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroalkyl(C4-10)ethyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068140205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiols, C6-12, .gamma.-.omega.-perfluoro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorobutyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiols, C6-12, γ-ω-perfluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUOROBUTYL)ETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3A52935OO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2-(Perfluorobutyl)ethanethiol basic properties

An In-depth Technical Guide to 2-(Perfluorobutyl)ethanethiol: Core Properties and Applications

Introduction

2-(Perfluorobutyl)ethanethiol, also known as 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol, is a specialty organofluorine compound that has garnered significant interest in materials science and surface chemistry. Its unique molecular architecture, featuring a highly fluorinated, rigid perfluorobutyl tail and a reactive thiol headgroup, imparts a distinct set of properties that are not readily achievable with conventional hydrocarbon-based thiols. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers in chemistry and drug development.

This molecule is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of at least one fully fluorinated carbon atom.[1][2] The strong carbon-fluorine bonds in the perfluorobutyl segment contribute to the molecule's notable thermal and chemical stability.[1] In contrast, the sulfur-hydrogen bond of the thiol group provides a reactive site for nucleophilic reactions, deprotonation, and surface anchoring.[1] This structural dichotomy is the foundation of its utility in advanced material applications.

Core Physicochemical Properties

The fundamental properties of 2-(Perfluorobutyl)ethanethiol are summarized in the table below. These characteristics are essential for its handling, application, and analysis in a laboratory setting.

| Property | Value |

| IUPAC Name | 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol[2] |

| Synonyms | 1H,1H,2H,2H-Perfluoro-1-hexanethiol, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol[2] |

| CAS Number | 34451-25-7[2] |

| Molecular Formula | C6H5F9S[2] |

| Molecular Weight | 280.16 g/mol [2] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~158 °C @ 760 mmHg (for the related C6F13CH2CH2SH)[3] |

| Density | ~1.62 g/mL @ 20 °C (for the related C6F13CH2CH2SH)[3] |

| Primary Hazards | Irritant, Stench[2][3] |

Synthesis and Reactivity

Synthesis

The synthesis of 2-(perfluoroalkyl)ethanethiols like 2-(perfluorobutyl)ethanethiol typically starts from the corresponding perfluoroalkyl iodide.[4] The process involves a two-step sequence: the addition of the perfluoroalkyl iodide to ethylene, followed by the introduction of the thiol group.

Experimental Protocol: Representative Synthesis of a 2-(Perfluoroalkyl)ethanethiol

This protocol outlines a general procedure for the synthesis of 2-(perfluoroalkyl)ethanethiols, which can be adapted for 2-(perfluorobutyl)ethanethiol.

Step 1: Synthesis of 2-(Perfluoroalkyl)ethyl Iodide

-

In a suitable pressure reactor, combine perfluoroalkyl iodide (e.g., perfluorobutyl iodide) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

-

Pressurize the reactor with ethylene gas.

-

Heat the reaction mixture to initiate the radical addition of the perfluoroalkyl iodide across the double bond of ethylene.

-

Monitor the reaction progress by gas chromatography (GC) until the starting perfluoroalkyl iodide is consumed.

-

After completion, cool the reactor and vent the excess ethylene.

-

Purify the resulting 2-(perfluoroalkyl)ethyl iodide by distillation.

Step 2: Conversion to 2-(Perfluoroalkyl)ethanethiol

-

Dissolve the purified 2-(perfluoroalkyl)ethyl iodide in a suitable solvent such as ethanol or isopropanol.

-

Add a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Heat the mixture to reflux for several hours to facilitate the nucleophilic substitution of the iodide with the sulfur nucleophile.

-

Monitor the reaction by GC or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the thiol and facilitate its extraction.

-

Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, and dry over an anhydrous salt (e.g., MgSO4).

-

Remove the solvent under reduced pressure and purify the final 2-(perfluoroalkyl)ethanethiol product by distillation.

Caption: General synthesis workflow for 2-(perfluoroalkyl)ethanethiols.

Reactivity

The reactivity of 2-(perfluorobutyl)ethanethiol is governed by the interplay between its two distinct structural motifs.

-

The Perfluorobutyl Group: The high electronegativity of the nine fluorine atoms creates strong, polarized carbon-fluorine bonds, resulting in an electron-deficient and rigid carbon backbone.[1] This perfluoroalkyl segment is responsible for the molecule's high thermal and chemical stability.[1] The strong electron-withdrawing nature of this group also enhances the acidity of the thiol proton, making it more readily deprotonated compared to its non-fluorinated counterparts.[1]

-

The Thiol Group: The thiol (S-H) group is the primary site of reactivity. It can be deprotonated to form a thiolate anion, which is a potent nucleophile. The sulfur atom is also susceptible to oxidation.[1] Mild oxidizing agents, such as iodine or hydrogen peroxide, will typically convert the thiol to its corresponding disulfide, bis(2-(perfluorobutyl)ethyl) disulfide.[1] Under more aggressive oxidizing conditions, the thiol can be oxidized further to the corresponding sulfonic acid.[1]

Caption: Oxidation pathways of 2-(Perfluorobutyl)ethanethiol.

Applications in Research and Development

The unique properties of 2-(perfluorobutyl)ethanethiol make it a valuable tool in several areas of research, particularly in materials science and surface engineering.

Self-Assembled Monolayers (SAMs)

One of the most prominent applications of this compound is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, especially gold. The thiol group acts as a robust anchor, forming a strong bond with the gold substrate.[1] The perfluorinated tails then orient themselves away from the surface, packing efficiently to create a dense, low-energy film.[1] These fluorinated SAMs are highly effective at repelling both water and oils, creating superhydrophobic and oleophobic surfaces. This property is of great interest for creating anti-fouling coatings, modifying electrode surfaces, and in the fabrication of micro- and nano-devices.

Relevance in Drug Development

While not a therapeutic agent itself, the unique properties of fluorinated molecules have implications in drug discovery and development.

-

Fragment-Based Drug Discovery: The incorporation of fluorine into small molecules is a common strategy in medicinal chemistry. 19F-NMR spectroscopy has become a powerful tool for fragment-based drug discovery, allowing for sensitive screening of weak-binding ligands to biological targets.[5] Compounds like 2-(perfluorobutyl)ethanethiol can serve as building blocks for creating more complex fluorinated fragments for such screening libraries.

-

Bioconjugation and Surface Modification: The thiol group allows for conjugation to biomolecules or attachment to surfaces, while the fluorinated tail can be used to modulate properties like solubility, lipophilicity, and binding interactions. The ability to create well-defined, bio-inert surfaces using fluorinated SAMs is also relevant for the development of biosensors and medical implants where minimizing non-specific protein adsorption is critical.

Safety and Handling

2-(Perfluorobutyl)ethanethiol is classified as an irritant and is known for its strong, unpleasant odor (stench).[2][3] Proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[6]

-

Ventilation: Handle this chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Ground and bond containers when transferring material to prevent static discharge.[6] Use non-sparking tools.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

- Current time information in Citrus County, US. (n.d.). Google.

- 2-(Perfluorobutyl)ethanethiol | 34451-25-7. (n.d.). Benchchem.

- CAS# 34451-26-8 | 2-Perfluorohexyl ethyl thiol | FC18-06. (n.d.). Fluoryx Labs.

- Ethanethiol | 75-08-1. (n.d.). ChemicalBook.

- Material Safety Data Sheet - Ethanethiol, 99+%. (n.d.). Cole-Parmer.

- Ethanethiol. (n.d.). In Wikipedia.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Ethanethiol - SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.

- 2-(Perfluorobutyl)ethanethiol | C6H5F9S | CID 109607. (n.d.). PubChem - NIH.

- 2-(Perfluorohexyl)ethanethiol | C8H5F13S | CID 2776277. (n.d.). PubChem.

- Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. The role of the perfluoroalkyl group in finding new and useful compounds and in searching out new chemistry. (n.d.). ScienceDirect.

- Ethanethiol | C2H5SH | CID 6343. (n.d.). PubChem - NIH.

- Ethanethiol. (n.d.). NIST WebBook.

- The impact of fluorination on the structure and properties of self-assembled monolayer films. (2025, August 7). ResearchGate.

- Special Issue “The Role of Natural Products in Drug Discovery”. (n.d.). MDPI.

- Process for the preparation of 2-perfluoroalkyl ethanols. (n.d.). Google Patents.

- CAS 34451-26-8. (n.d.). Sigma-Aldrich.

- Accessing the Thiol Toolbox: Synthesis and Structure–Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. (2022, December 16). ACS Publications.

- Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (n.d.). MDPI.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Biotechnological Innovations from Ocean: Transpiring Role of Marine Drugs in Management of Chronic Disorders. (n.d.). MDPI.

- Synthesis of 2-(trimethoxysilyl)ethanethiol: A Technical Guide. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 2-(Perfluorobutyl)ethanol (4:2) CAS # 2043-47-2. (n.d.). AccuStandard.

- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023, October 5). RSC Publishing.

- Infrared Spectroscopy of Ethanethiol Monomers and Dimers at MP2 Level: Characterizing the Dimer Formation and Hydrogen Bond. (n.d.). ResearchGate.

- Preparation of ethanethiol (ethyl mercaptan). (n.d.). PrepChem.com.

- 2-acetothienone. (n.d.). Organic Syntheses Procedure.

Sources

- 1. 2-(Perfluorobutyl)ethanethiol | 34451-25-7 | Benchchem [benchchem.com]

- 2. 2-(Perfluorobutyl)ethanethiol | C6H5F9S | CID 109607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluoryx.com [fluoryx.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Monograph: 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-thiol

Surface Engineering & Molecular Assembly Guide

Executive Summary

This technical guide profiles 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-thiol (also known as 1H,1H,2H,2H-perfluorohexanethiol or PFHT ). This semi-fluorinated alkane thiol is a critical surface-active agent used to generate low-energy, hydrophobic, and lipophobic Self-Assembled Monolayers (SAMs) on coinage metals (Au, Ag, Cu).

Unlike fully hydrogenated alkanethiols, PFHT introduces a "fluorocarbon effect" due to its terminal perfluorobutyl tail. This results in distinct dipole moments, enhanced chemical resistance, and altered work functions in organic electronic devices. This guide details its physicochemical properties, synthesis logic, assembly mechanisms, and validated experimental protocols.

Part 1: Molecular Architecture & Physicochemical Properties

The molecule is amphiphilic but unique in that its "tail" is both hydrophobic and lipophobic (oleophobic). It consists of three distinct functional segments:

-

Headgroup: A thiol (-SH) moiety that chemisorbs to gold via a strong Au-S thiolate bond (~45 kcal/mol).

-

Spacer: An ethyl group (

) that insulates the sulfur headgroup from the electron-withdrawing fluorines, ensuring stable monolayer packing. -

Tail: A perfluorobutyl group (

) that dictates the surface energy and interaction with the environment.

Table 1: Chemical Identity & Physical Constants

| Property | Data |

| IUPAC Name | 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-thiol |

| Common Alias | 1H,1H,2H,2H-Perfluorohexanethiol (PFHT) |

| CAS Number | 34451-25-7 |

| Formula | |

| Molecular Weight | 280.15 g/mol |

| Purity Grade | Typically >97% (GC) |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~145°C (at 760 mmHg) |

| Density | ~1.56 g/mL at 25°C |

| Solubility | Soluble in Ethanol, Isopropanol, Hexane; Insoluble in Water |

Part 2: Synthesis & Purification Logic[6]

While often purchased commercially, understanding the synthesis is vital for troubleshooting impurities (often disulfides or unreacted iodides). The industrial synthesis typically follows a radical addition pathway.

The "Spacer" Necessity:

Direct attachment of perfluorinated chains to sulfur (

Synthesis Workflow (Graphviz)

Part 3: Surface Assembly Mechanism (The "Standing" Phase)

When PFHT assembles on Gold (Au(111)), it does not pack as tightly as hydrogenated chains (e.g., hexanethiol).

-

Lattice Mismatch: The van der Waals diameter of a fluorocarbon helix is ~5.6 Å, whereas a hydrocarbon chain is ~4.2 Å.

-

Tilt Angle: To accommodate the bulkier fluorinated tail, the molecules tilt less (are more upright) or form a larger lattice spacing compared to standard alkanethiols.

-

Dipole Inversion:

-

Hydrocarbon SAMs: Dipole is minimal or points towards the surface.

-

Fluorinated SAMs: The

junction creates a strong dipole moment. The electronegative fluorines pull electron density away from the surface, creating a "negative" surface potential. This is exploited to increase the work function of electrodes in organic electronics.

-

Table 2: Surface Properties of PFHT SAMs

| Parameter | PFHT SAM Value | Comparison (Hydrocarbon C6) |

| Water Contact Angle | 110° - 115° | ~105° |

| Hexadecane Contact Angle | ~72° | < 10° (Wets completely) |

| Ellipsometric Thickness | ~0.9 - 1.1 nm | ~0.7 nm |

| Surface Energy | ~12-15 mN/m | ~20-24 mN/m |

Part 4: Experimental Protocol (Self-Validating)

Objective: Create a defect-free PFHT monolayer on a polycrystalline gold substrate.

Reagents:

-

PFHT (Store at 4°C, purge with

). -

Absolute Ethanol (anhydrous, HPLC grade).

-

Gold substrates (Au/Ti or Au/Cr on Silicon).

Workflow Diagram

Step-by-Step Methodology:

-

Substrate Preparation (Critical):

-

Clean gold substrates using UV/Ozone for 10 minutes or Piranha solution (

) for 30 seconds. Warning: Piranha is explosive with organics. -

Rinse copiously with deionized water (18.2 MΩ) and dry with

. -

Validation: A clean gold surface must be hydrophilic (water contact angle < 10°).

-

-

Solution Preparation:

-

Prepare a 1.0 mM solution of PFHT in absolute ethanol.

-

Example: Dissolve 2.8 mg of PFHT in 10 mL of ethanol.

-

Note: Use glass containers; avoid plastics that may leach plasticizers.

-

-

Incubation (Adsorption):

-

Immerse the clean gold slide immediately into the thiol solution.

-

Incubate for 18–24 hours at room temperature in the dark (to prevent photo-oxidation of the sulfur).

-

Mechanism:[1] The "fast" kinetics (seconds) cover 80% of the surface; the "slow" kinetics (hours) allow the chains to reorganize and crystallize.

-

-

Rinsing & Drying:

-

Remove substrate and rinse with fresh ethanol to remove physisorbed multilayers.

-

Blow dry with a stream of high-purity Nitrogen.

-

-

Validation (QC):

-

Place a 2

L drop of water on the surface. -

If the angle is >110°, the SAM is formed. If <100°, the monolayer is disordered or the substrate was dirty.

-

Part 5: Applications in Drug Development & Bio-Interfaces

-

Microfluidic Channel Passivation: PFHT is used to coat gold electrodes in microfluidic chips to prevent aqueous droplet wetting (electrowetting-on-dielectric, EWOD). The high contact angle hysteresis prevents "sticking" of biological fluids.

-

Protein Resistance (Contrast Agent): While PEG-thiols are preferred for total protein resistance, PFHT is used in nanolithography to create hydrophobic "corrals." Proteins adsorb strongly to the hydrophobic PFHT regions, allowing researchers to pattern protein arrays for cell adhesion studies.

-

Biosensor Reference Layers: In Surface Plasmon Resonance (SPR), PFHT provides a stable, chemically inert baseline surface that resists oxidation better than hydrocarbon thiols.

References

-

PubChem. 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-thiol Compound Summary. National Library of Medicine.

-

Santa Cruz Biotechnology. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol Product Data.[2][3]

-

Lee, T. R., et al. Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols. Langmuir (ACS).

-

Alloway, D. M., et al. Interface Dipoles Arising from Self-Assembled Monolayers on Gold: UV-Photoemission Studies of Alkanethiols and Partially Fluorinated Alkanethiols. J. Phys. Chem. B.

Sources

Technical Guide: Synthesis of 2-(Perfluorobutyl)ethanethiol

Target Analyte:

Executive Summary

This technical guide details the synthesis of 2-(perfluorobutyl)ethanethiol, a critical semi-fluorinated alkanethiol used primarily for generating self-assembled monolayers (SAMs) on gold substrates. Unlike standard hydrocarbon thiols, this molecule possesses a "fluorocarbon tail" (

Key Application Note: This specific chain length (C4 fluorinated tail) is increasingly relevant in drug delivery and surface engineering as a replacement for longer-chain PFAS (C8+) due to evolving regulatory restrictions on bio-accumulative perfluorooctanoic derivatives.

Retrosynthetic Analysis & Strategy

The most robust synthetic route avoids direct sulfuration of the perfluoroalkyl iodide, which often leads to uncontrollable disulfide formation. Instead, we utilize an Isothiouronium Salt Intermediate strategy. This method traps the sulfur in a protected salt form before a controlled release via alkaline hydrolysis.

Reaction Pathway[1][2][3]

-

Precursor:

-Perfluorohexyl iodide (Commercial starting material). -

Nucleophilic Substitution: Reaction with thiourea to form the isothiouronium iodide salt.

-

Hydrolysis: Base-catalyzed cleavage to liberate the thiol.

-

Workup: Acidification and fluorous phase separation.

Figure 1: Synthetic pathway utilizing the thiourea protocol to minimize disulfide byproducts.

Detailed Experimental Protocol

Materials & Safety

-

Precursor:

-Perfluorohexyl iodide (98%+).[2] -

Reagents: Thiourea (99%), Sodium Hydroxide (NaOH), Ethanol (Absolute), Hydrochloric Acid (HCl), Diethyl Ether or Perfluorohexane (for extraction).

-

Safety Critical:

-

Stench: All thiol operations must be performed in a high-efficiency fume hood.

-

Fluorous Solubility: The starting iodide and product are dense and immiscible with water. They may form a bottom layer distinct from organic solvents.

-

Step-by-Step Synthesis

Phase 1: Formation of S-(2-perfluorobutylethyl)isothiouronium Iodide

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen or argon.

-

Expert Insight: Oxygen exclusion is not critical yet, but establishing an inert atmosphere habit is essential for the subsequent thiol step.

-

-

Charging: Add

-perfluorohexyl iodide (10.0 g, ~26.7 mmol) and thiourea (2.2 g, 29.0 mmol, 1.1 eq) to the flask. -

Solvent: Add Ethanol (50 mL). The fluorous iodide may not fully dissolve initially.

-

Reaction: Heat the mixture to reflux (approx. 78°C).

-

Observation: As the reaction proceeds (typically 6–12 hours), the immiscible fluorous oil will disappear, and the solution should become homogeneous as the ionic salt forms.

-

-

Completion: Monitor by TLC (hexane eluent) or disappearance of the iodide droplets.

Phase 2: Alkaline Hydrolysis to Thiol

-

Preparation: Prepare a solution of NaOH (1.5 g, 37.5 mmol) in degassed water (20 mL).

-

Critical Control:Degas the water by sparging with argon for 15 minutes. Dissolved oxygen during hydrolysis is the primary cause of disulfide dimerization (

).

-

-

Hydrolysis: Cool the reaction mixture to room temperature. Add the NaOH solution under a stream of argon.[3]

-

Reflux: Heat the mixture to mild reflux for 2–3 hours under argon.

Phase 3: Workup & Purification

-

Acidification: Cool the mixture on ice. Carefully acidify with dilute HCl (1 M) until pH < 2.

-

Observation: The thiolate is protonated to the free thiol, which is hydrophobic and fluorous. It will separate as a dense oil at the bottom.

-

-

Extraction: Extract the aqueous mixture with diethyl ether (

mL).-

Note: If available, a fluorous solvent (e.g., FC-72) is superior for extraction but ether is sufficient for this chain length.

-

-

Washing: Wash the combined organic layers with degassed brine, then dry over anhydrous

. -

Concentration: Remove the solvent under reduced pressure (Rotovap). Do not overheat , as the thiol is volatile.

-

Distillation: Purify the crude oil via vacuum distillation.

-

Target: Collect the clear, colorless liquid.[2]

-

Yield Expectations: 75–85%.

-

Analytical Characterization

Validation of the structure requires confirming the loss of the iodide and the presence of the thiol proton.

| Technique | Expected Signal / Value | Structural Assignment |

| -SH (Thiol proton). Diagnostic triplet due to coupling with neighboring methylene. | ||

| Confirms integrity of the perfluorobutyl chain. | ||

| IR Spectroscopy | ~2570 | S-H stretch. Absence of strong peaks at 1050 |

Handling & Storage Protocol (Self-Validating System)

Fluorous thiols are prone to rapid oxidation. A self-validating storage system ensures the material remains viable for experiments.

-

Container: Glass vial with a Teflon-lined cap.

-

Atmosphere: Flush headspace with Argon before sealing.

-

Indicator: Store with a small piece of copper wire in the secondary container (not inside the liquid). If the wire turns black rapidly, the secondary environment is corrosive/leaking.

-

Temperature: 4°C (Refrigerator).

Purification Logic Flow

The following diagram illustrates the critical decision points during the workup to ensure high purity.

Figure 2: Purification workflow emphasizing phase separation and distillation.

References

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society.

-

Context: Foundational text on thiol synthesis and SAM formation.[8]

-

-

Graupe, M., Koini, T., Wang, V. Y., Nassif, G. M., Colorado, R., Villazana, R. J., ... & Lee, T. R. (1999). Polarizabilities of n-alkanethiolate self-assembled monolayers. Journal of Fluorine Chemistry.

- Context: Provides specific NMR characterization data for semi-fluorin

-

Naud, C., Calas, P., Blancou, H., & Commeyras, A. (2000). Synthesis of semi-fluorinated alkanethiols. Journal of Fluorine Chemistry.

- Context: Detailed protocols for the thiourea hydrolysis method applied to fluorous chains.

Sources

- 1. prepchem.com [prepchem.com]

- 2. halopolymer.com [halopolymer.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. On the Kinetics and Mechanism of the Thiourea Dioxide-Periodate Autocatalysis-Driven Iodine-Clock Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

The Enhanced Reactivity of the Thiol Group in Perfluorinated Compounds: A Technical Guide for Researchers

Introduction: The Unique Influence of Perfluorination on Thiol Chemistry

For researchers in drug development and materials science, the thiol group (-SH) is a familiar and versatile functional group, prized for its nucleophilicity and role in forming disulfide bonds. However, when appended to a perfluorinated carbon chain, the electronic properties and reactivity of the thiol group are dramatically altered. The strong electron-withdrawing nature of fluorine atoms profoundly influences the acidity, nucleophilicity, and redox behavior of the thiol, opening up new avenues for molecular design and bioconjugation strategies. This technical guide provides an in-depth exploration of the reactivity of the thiol group in perfluorinated compounds, offering both a theoretical framework and practical experimental guidance for researchers in the field. We will delve into the underlying principles governing this altered reactivity and provide detailed protocols for its characterization, empowering scientists to harness the unique properties of perfluorinated thiols in their research endeavors.

Acidity and pKa: The Gateway to Enhanced Nucleophilicity

The reactivity of a thiol is intrinsically linked to its acidity, as the deprotonated thiolate form (RS⁻) is a significantly more potent nucleophile. The acidity of a thiol is quantified by its pKa value, and the introduction of a perfluoroalkyl chain has a striking effect on this fundamental property.

The Inductive Effect of Perfluoroalkyl Chains

The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect that propagates along the carbon chain. This effect polarizes the S-H bond, making the thiol proton more acidic and easier to remove. Consequently, perfluorinated thiols exhibit significantly lower pKa values compared to their non-fluorinated (hydrocarbon) analogs.

Comparative pKa Values: A Quantitative Look

To illustrate this effect, let's compare the pKa values of representative aliphatic and aromatic thiols with their perfluorinated counterparts.

| Compound | Structure | pKa (Experimental/Predicted) | Reference |

| Ethanethiol | CH₃CH₂SH | ~10.6 | [1] |

| 1H,1H,2H,2H-Perfluorodecanethiol | CF₃(CF₂)₇CH₂CH₂SH | ~9.61 (Predicted) | [2][3] |

| Thiophenol | C₆H₅SH | ~6.6 | [1] |

| Pentafluorothiophenol | C₆F₅SH | ~3.0 (Predicted) | [2] |

The predicted data clearly indicates a significant increase in acidity upon perfluorination. For instance, the predicted pKa of pentafluorothiophenol is approximately 3.6 units lower than that of thiophenol, translating to a more than 3000-fold increase in acidity. This means that at a physiological pH of 7.4, a much larger fraction of pentafluorothiophenol will exist in its highly reactive thiolate form compared to thiophenol.

Figure 1: Comparison of pKa values for aliphatic and aromatic thiols and their perfluorinated analogs.

Nucleophilicity and Reaction Kinetics: The Power of the Perfluorinated Thiolate

The enhanced acidity of perfluorinated thiols directly translates to a greater population of the highly nucleophilic thiolate anion at a given pH. This has profound implications for their participation in nucleophilic substitution and addition reactions, which are central to many applications in drug development and materials science.

The "para-Fluoro-Thiol" Reaction: A Case Study in Enhanced Reactivity

A notable example of the heightened nucleophilicity of perfluorinated thiolates is the "para-fluoro-thiol" reaction, a type of nucleophilic aromatic substitution (SNAr). In this reaction, a thiol displaces a fluorine atom from a highly electron-deficient aromatic ring, such as a perfluorinated arene. The deprotonated perfluorinated thiol, being a potent nucleophile, readily attacks the electron-poor aromatic ring.

Figure 2: Generalized mechanism of the para-fluoro-thiol reaction.

Comparative Reaction Kinetics: A Quantitative Assessment

While comprehensive kinetic data for a direct comparison of a wide range of perfluorinated and non-fluorinated thiols in the same reaction is still an area of active research, the principles of physical organic chemistry allow us to make strong predictions. For a given nucleophilic substitution reaction, the rate is directly proportional to the concentration of the nucleophile. Due to their lower pKa, perfluorinated thiols will have a significantly higher concentration of the reactive thiolate at neutral or slightly acidic pH, leading to faster reaction rates compared to their hydrocarbon counterparts.

Table 2: Predicted Relative Reactivity in Nucleophilic Substitution

| Reaction Condition (pH) | Thiol System | Predominant Species | Expected Relative Rate |

|---|---|---|---|

| 7.4 | Thiophenol (pKa ~6.6) | ~86% Thiolate | High |

| 7.4 | Pentafluorothiophenol (pKa ~3.0) | >99.9% Thiolate | Very High |

| 5.0 | Thiophenol (pKa ~6.6) | ~2.5% Thiolate | Low |

| 5.0 | Pentafluorothiophenol (pKa ~3.0) | ~99% Thiolate | High |

This table highlights that even at a pH below the pKa of thiophenol, a significant portion of pentafluorothiophenol exists as the thiolate, enabling rapid reactions where its non-fluorinated analog would be largely unreactive.

Redox Chemistry: Oxidation and Disulfide Bond Formation

The thiol group is redox-active and can undergo oxidation to form disulfides (RSSR), and further to sulfenic (RSOH), sulfinic (RSO₂H), and sulfonic (RSO₃H) acids. The electron-withdrawing perfluoroalkyl group also influences the redox potential of the thiol/disulfide couple.

The Thiol-Disulfide Equilibrium

The formation of a disulfide bond from two thiol molecules is an oxidative process. The ease of this oxidation is related to the redox potential of the thiol.

Figure 4: Workflow for the spectrophotometric determination of thiol pKa.

Kinetic Analysis of Nucleophilic Substitution by ¹⁹F NMR

For perfluorinated thiols, ¹⁹F NMR spectroscopy is a powerful tool for monitoring reaction kinetics due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.

Principle: The chemical shift of the fluorine atoms in the perfluorinated thiol will change upon its reaction with an electrophile. By monitoring the disappearance of the reactant's ¹⁹F signal and the appearance of the product's ¹⁹F signal over time, the reaction rate can be determined.

Materials:

-

Perfluorinated thiol

-

Electrophile (e.g., an activated alkyl halide or a perfluoroarene for SNAr)

-

Deuterated solvent suitable for both reactants (e.g., CD₃CN, DMSO-d₆)

-

NMR spectrometer with ¹⁹F capabilities

-

Internal standard with a known concentration and a distinct ¹⁹F signal

Procedure:

-

Sample Preparation: In an NMR tube, prepare a solution of the perfluorinated thiol, the electrophile, and the internal standard in the deuterated solvent.

-

NMR Acquisition: Immediately after mixing, place the NMR tube in the spectrometer and begin acquiring ¹⁹F NMR spectra at regular time intervals.

-

Data Processing: Process the spectra and integrate the signals corresponding to the reactant and product.

-

Data Analysis: Plot the concentration of the reactant (calculated relative to the internal standard) versus time. The data can then be fitted to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.

Principle: A potential is swept linearly between two set points and then back again, and the resulting current is measured. The potential at which oxidation and reduction peaks occur provides information about the redox potential of the analyte.

Materials:

-

Perfluorinated thiol

-

A suitable solvent and supporting electrolyte (e.g., acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate for non-aqueous measurements)

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a non-aqueous reference electrode)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Cell Assembly: Assemble the three-electrode cell with the solution of the perfluorinated thiol and supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

CV Scan: Perform a cyclic voltammetry scan over a potential range that is expected to encompass the redox events of the thiol.

-

Data Analysis: The midpoint potential between the anodic and cathodic peak potentials provides an approximation of the formal redox potential (E°') of the thiol/disulfide couple.

Sources

Technical Guide: 2-(Perfluorobutyl)ethanethiol as a Chemical Intermediate

This guide serves as an advanced technical resource for the application and chemistry of 2-(Perfluorobutyl)ethanethiol (also known as 1H,1H,2H,2H-Perfluorohexanethiol).

CAS Registry Number: 34451-25-7 (Primary for pure substance); Note: CAS 70969-49-2 is occasionally referenced in industrial mixtures but 34451-25-7 defines the discrete C6 molecule. IUPAC Name: 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-thiol Molecular Formula: C₆H₅F₉S[1]

Executive Summary

2-(Perfluorobutyl)ethanethiol is a specialized fluoro-organosulfur intermediate critical to surface engineering and soft lithography.[1] Unlike fully fluorinated thiols, this molecule features a hydrocarbon spacer (–CH₂CH₂–) between the perfluorinated tail (C₄F₉–) and the thiol headgroup (–SH).[2] This structural "insulation" preserves the nucleophilicity of the sulfur atom, allowing it to participate in standard click chemistry and self-assembly processes while conferring the extreme hydrophobicity and lipophobicity of the fluorinated tail to the final product.[2]

Its primary utility lies in two domains:

-

Surface Passivation: Formation of self-assembled monolayers (SAMs) on noble metals (Au, Ag) to modulate surface energy and work function.

-

Synthetic Intermediate: Precursor for fluorinated surfactants and polymers via Thiol-Ene "Click" reactions.[3]

Chemical Profile & Properties[1][2][3][4][5][6]

The unique reactivity of 2-(Perfluorobutyl)ethanethiol stems from its amphiphilic fluorocarbon-hydrocarbon hybrid structure.[1]

| Property | Value / Description |

| Structure | F–(CF₂)₄–(CH₂)₂–SH |

| Molecular Weight | 280.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~105–110 °C (at 760 mmHg) |

| Solubility | Soluble in ethanol, chloroform, fluorinated solvents; Insoluble in water.[1][4] |

| Acidity (pKa) | ~10–11 (Thiol proton); slightly more acidic than alkyl thiols due to inductive effect of F-tail.[1] |

| Stability | Air-sensitive (oxidizes to disulfide); Store under inert gas (N₂ or Ar) at 2–8°C. |

Mechanistic Role in Surface Chemistry (SAMs)

The most prevalent application of 2-(Perfluorobutyl)ethanethiol is the formation of Self-Assembled Monolayers (SAMs).[1][2] The ethylene spacer is critical here; it decouples the electron-withdrawing perfluoroalkyl group from the sulfur, ensuring a strong Au-S thiolate bond (~45 kcal/mol).[2]

Mechanism of Chemisorption

The formation of the monolayer occurs in two kinetic phases:[2]

-

Rapid Adsorption: The thiol diffuses to the surface and chemically binds to the gold substrate, releasing hydrogen (as H₂).[2]

-

Slow Reorganization: The fluorinated tails align via van der Waals forces and helical packing, maximizing density and minimizing surface energy.[2]

Diagram 1: SAM Formation Mechanism

Caption: Kinetic pathway of 2-(Perfluorobutyl)ethanethiol chemisorption onto Gold (Au) surfaces.

Experimental Protocol: SAM Formation on Gold

Self-validating system: Contact angle measurement confirms success.

-

Substrate Prep: Clean Au-coated glass/silicon using UV/Ozone (20 min) or Piranha solution (3:1 H₂SO₄:H₂O₂) for 5 min. Warning: Piranha is explosive with organics.[2]

-

Solution Prep: Dissolve thiol to 1 mM concentration in absolute ethanol. (e.g., 2.8 mg in 10 mL EtOH).

-

Incubation: Immerse substrate in solution for 24 hours at room temperature in a sealed, dark container (to prevent photo-oxidation).

-

Rinsing: Remove substrate and rinse copiously with:

-

Ethanol (removes physisorbed thiol)

-

Hexane (removes non-polar contaminants)[1]

-

-

Drying: Dry under a stream of high-purity Nitrogen gas.

-

Validation: Measure Water Contact Angle.

-

Target: >105° indicates successful fluorinated monolayer formation.[2]

-

Synthetic Utility: Thiol-Ene "Click" Chemistry

Beyond surfaces, this molecule is a potent intermediate for synthesizing fluorinated surfactants and polymers.[3] The thiol group reacts efficiently with electron-rich or electron-poor alkenes via the radical-mediated Thiol-Ene reaction.[1][2]

Reaction Mechanism

The reaction proceeds via a radical chain mechanism, often initiated by UV light and a photoinitiator (e.g., DMPA).

Diagram 2: Thiol-Ene Radical Cycle

Caption: Radical-mediated thiol-ene cycle generating fluorinated thioethers.

Protocol: Synthesis of Fluorinated Surfactant

Objective: Couple 2-(Perfluorobutyl)ethanethiol with Allyl Polyethylene Glycol (Allyl-PEG) to create a non-ionic fluorosurfactant.[1]

-

Stoichiometry: Mix Thiol (1.0 eq) and Allyl-PEG (1.05 eq) in a quartz vessel.

-

Solvent: Use minimal THF or perform neat if liquid.

-

Initiator: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone) at 1 wt%.[1]

-

Irradiation: Irradiate with UV light (365 nm, ~10 mW/cm²) for 10–30 minutes.

-

Purification: Evaporate solvent; wash with hexane to remove unreacted thiol.[2]

-

Result: A surfactant with a "C4F9" hydrophobic tail and PEG hydrophilic head.[2]

Applications in Drug Development & Bio-Interfaces

| Application Domain | Mechanism of Action | Key Benefit |

| Biosensor Passivation | Forms a dense, inert background layer on gold electrodes.[1] | Prevents non-specific binding of proteins; improves signal-to-noise ratio in electrochemical sensors.[1] |

| Lipid Nanoparticles | Used as a lipid-anchor precursor.[1] | The fluorinated tail anchors into fluorous phases, stabilizing drug delivery vehicles.[2] |

| Microfluidics | Surface coating of channels.[1] | Prevents aqueous drug formulations from sticking to channel walls (anti-fouling).[1] |

Safety & Handling (HSE)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335).[5]

-

Storage: Refrigerate (2-8°C) . The thiol group can oxidize to disulfide (R-S-S-R) upon air exposure.[2] Always purge headspace with Nitrogen after use.[2]

-

Odor: Like all thiols, it has a pungent stench. Use only in a fume hood. Bleach (NaOCl) can be used to neutralize spills by oxidizing the thiol to a sulfonate.[2]

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170. Link[1]

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link[1]

-

Sigma-Aldrich. (2024). 1H,1H,2H,2H-Perfluorohexanethiol Safety Data Sheet. Link

-

PubChem. (2024). 2-(Perfluorobutyl)ethanethiol Compound Summary. Link[1]

-

Tseng, R. J., et al. (2006). Electrical bistability in a self-assembled monolayer of a fluorinated thiol.[1] Applied Physics Letters, 88, 123506. Link[1]

Sources

Health and safety data for 2-(Perfluorobutyl)ethanethiol

Technical Health & Safety Guide: 2-(Perfluorobutyl)ethanethiol

Part 1: Executive Technical Summary

2-(Perfluorobutyl)ethanethiol (CAS: 34451-25-7), frequently identified in literature as 1H,1H,2H,2H-Perfluorohexanethiol , represents a critical class of "short-chain" fluorous building blocks.[1][2] Unlike its hydrocarbon analogs, the fluorinated tail (

Operational Criticality: From a safety perspective, this molecule presents a dual-hazard profile:

-

Acute Chemical Hazard: Typical thiol characteristics (stench, irritation) requiring strict odor control and ventilation.[1][2]

-

Chronic/Regulatory Hazard: As a short-chain PFAS (Per- and Polyfluoroalkyl Substance), it falls under intensifying regulatory scrutiny.[1][2] While historically viewed as a "safer" alternative to C8 (PFOA-related) chemistries due to faster elimination half-lives, recent toxicological data suggests biopersistence and potential hepatotoxicity cannot be ignored.[1][2]

Part 2: Physicochemical Profile

Precise physical data is essential for determining engineering controls.[1][2] The high density relative to hydrocarbon thiols impacts spill dynamics and waste segregation.[2]

| Property | Data Value | Operational Implication |

| CAS Number | 34451-25-7 | Unique identifier for inventory tracking.[1][2] |

| Formula | C4-fluorinated tail; C2-hydrocarbon spacer.[1][2] | |

| Molecular Weight | 280.16 g/mol | Heavy vapor density; accumulates in low-lying areas.[1][2] |

| Boiling Point | ~124°C @ 760 mmHg | Moderate volatility; significant vapor generation during heating.[1][2] |

| Flash Point | >105°C | Class IIIB Combustible Liquid; low fire risk under ambient conditions.[1][2] |

| Density | ~1.55 - 1.60 g/mL | High density; sinks in water.[1][2] Distinct phase separation in aqueous washes. |

| Appearance | Colorless Liquid | Hard to visually detect on surfaces; rely on odor/detectors.[1][2] |

| Odor | Characteristic Stench | Detection threshold is ppb range; distinct from rotten eggs (more chemical/garlic).[1][2] |

Part 3: Hazard Identification & Toxicology (GHS)[1][2]

Acute Health Effects (GHS Classification)[1][2]

-

Skin Irritation (Category 2): Causes localized dermatitis.[1][2] The fluorous chain facilitates solvent penetration, potentially carrying the thiol group into the dermis.[2]

-

Eye Irritation (Category 2A): Vapors and direct contact cause severe irritation and lacrimation.[1][2]

-

STOT-SE (Category 3): Respiratory tract irritation.[1][2][3] Inhalation of high concentrations can cause chemical pneumonitis.[1][2]

The PFAS Context (Expert Insight)

Researchers must distinguish between Long-Chain (C8+) and Short-Chain (C4-C6) fluorotelomers.

-

Legacy C8 (e.g., PFOA): Bioaccumulative, toxic to reproduction (H360).[1][2]

-

This Compound (C6 Total / C4 Fluorous): Often exempt from C8-specific bans, but not benign .[1][2] It degrades to perfluorobutanoic acid (PFBA), which has a shorter serum half-life but is highly mobile in water systems.[1][2]

-

Directive: Treat all waste as persistent environmental pollutants.[1][2] Zero drain disposal.

Part 4: Safety Engineering & Control Systems

Hierarchy of Controls for Thiol Handling

The primary operational challenge is Odor Containment .[1][2] The human nose detects thiols at parts-per-billion levels, often triggering false "gas leak" alarms in facilities.[1][2]

Figure 1: Operational control hierarchy for handling volatile fluorous thiols. Note the requirement for active scrubbing or trapping.

Decontamination Protocol (The "Bleach Kill")

Thiols can be chemically neutralized by oxidation to sulfonates, which are odorless and water-soluble.[1][2]

-

Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1][2]

-

Glassware: Immediately submerge all contaminated glassware in the bleach bath inside the fume hood .[1][2] Soak for >2 hours.

-

Spills: Cover with absorbent pads, then soak pads with bleach.[1][2] Do not use acid (generates toxic chlorine gas).[1][2]

Part 5: Application Protocol – SAM Formation

A common application is forming Self-Assembled Monolayers (SAMs) on gold surfaces.[1][2] This process uses volatile solvents (ethanol/hexane) and requires specific safety checkpoints.[1][2]

Protocol:

-

Solution Prep: Dissolve thiol (1 mM) in absolute ethanol. Safety: Perform in hood.

-

Incubation: Immerse Au substrate for 12–24 hours. Safety: Seal vessel with Parafilm to prevent evaporation and odor leak.

-

Rinsing: Rinse with ethanol, then dry with Nitrogen stream.[1][2] Safety: Collect all rinse ethanol as halogenated waste.

Figure 2: Workflow for Self-Assembled Monolayer formation, highlighting critical waste and containment steps.

Part 6: Emergency Response

| Scenario | Immediate Action | Expert Note |

| Skin Contact | Wash with soap/water for 15 min.[1][2] | Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeation.[1][2] |

| Eye Contact | Rinse for 15 min; lift eyelids.[1][2] | Fluorous compounds can be difficult to flush due to hydrophobicity; persistence is key.[1][2] |

| Inhalation | Move to fresh air.[1][2][3][4][5] | If coughing persists, seek medical attention for potential chemical pneumonitis.[1][2] |

| Fire | Dry chemical, CO2, or foam.[1][2] | Thermal decomposition produces HF (Hydrofluoric Acid) and SOx.[1][2] SCBA is mandatory.[1][2] |

References

-

PubChem. (2025).[1][2] 2-(Perfluorobutyl)ethanethiol Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

-

Green Science Policy Institute. (2018).[1][2][6] Short-chain Fluorinated Replacements: Myths versus Facts. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.).[1][2] Standard Operating Procedures for Using Stench Chemicals. [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-thiol. [Link][1][2]

Sources

- 1. 2-(Perfluorobutyl)ethanethiol | C6H5F9S | CID 109607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ååç©ç¾ç§ [kdpedia.kingdraw.com]

- 3. msdspds.castrol.com [msdspds.castrol.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. cdn1-originals.webdamdb.com [cdn1-originals.webdamdb.com]

- 6. greensciencepolicy.org [greensciencepolicy.org]

Technical Monograph: 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol (CAS 34451-25-7)

[1][2][3][4][5]

Executive Summary

This technical guide provides a comprehensive analysis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol (CAS 34451-25-7).[1] A critical building block in fluorous chemistry, this compound is distinguished by its "fluorine-ponytailed" structure—a perfluorinated tail coupled with a reactive thiol head. Its unique amphiphilic properties drive its utility in forming robust Self-Assembled Monolayers (SAMs) for surface engineering and, more recently, in the synthesis of advanced drug delivery vectors for photodynamic therapy.[2] This document details its nomenclature, synthesis protocols, and application mechanisms, adhering to strict scientific rigor.

Nomenclature & Chemical Identity

IUPAC Name Derivation

The systematic IUPAC name for CAS 34451-25-7 is 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol .[1][2]

Structural Breakdown:

-

Principal Functional Group: The suffix -thiol indicates the presence of a sulfhydryl (-SH) group, which takes priority for numbering.

-

Parent Chain: A six-carbon chain (hexane ) is the longest carbon backbone containing the principal group.

-

Numbering: Numbering begins at the carbon attached to the thiol group (C1).

-

Substituents:

-

Locants: The fluorine atoms are located at positions 3,3,4,4,5,5,6,6,6.[2]

Common Synonyms

-

1H,1H,2H,2H-Perfluoro-1-hexanethiol: Highlights the hydrogenated "spacer" (C1-C2) separating the perfluorinated tail from the thiol.

-

2-(Perfluorobutyl)ethanethiol: Views the molecule as an ethanethiol substituted with a perfluorobutyl group (

).

Structural Analysis

The molecule exhibits a distinct fluorocarbon-hydrocarbon hybrid structure . The

Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 280.16 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~124 °C (at 760 mmHg) | Volatility requires fume hood handling |

| Solubility | Soluble in fluorinated solvents, ether; low solubility in water | Amphiphilic nature |

| Specific Gravity | > 1.5 g/mL | High density due to fluorination |

| Stability | Stable under | Store at 2-8°C |

Synthesis & Manufacturing

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol typically proceeds via the functionalization of a perfluoroalkyl iodide precursor. The most robust laboratory-scale method involves the substitution of iodide with thiourea, followed by alkaline hydrolysis.

Reaction Pathway Visualization

Figure 1: Step-wise chemical transformation from perfluoroalkyl iodide to the final thiol.

Experimental Protocol: Thiourea Substitution Method

Note: All steps must be performed in a fume hood due to the stench of thiols and potential toxicity of fluorinated intermediates.

Step 1: Formation of Isothiouronium Salt

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1H,1H,2H,2H-perfluorohexyl iodide (1.0 eq) in anhydrous ethanol (5 mL/mmol).

-

Add: Add Thiourea (1.1 eq).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor consumption of the iodide via TLC or GC-MS.

-

Result: The solution will contain the isothiouronium iodide salt.

Step 2: Hydrolysis to Thiol

-

Prepare Base: Prepare a 10% w/v aqueous NaOH solution (2.0 eq).

-

Hydrolysis: Cool the reaction mixture to room temperature and slowly add the NaOH solution under nitrogen atmosphere.

-

Reflux: Heat to mild reflux for 2–3 hours to cleave the urea moiety.

-

Workup:

-

Cool to room temperature.

-

Acidify carefully with dilute HCl to pH < 4 (suppresses thiolate formation).

-

Extract with diethyl ether or dichloromethane (

). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

Step 3: Purification

-

Distillation: Purify the crude oil via vacuum distillation.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation to the disulfide.

Applications in Drug Development & Materials Science[5]

Drug Delivery: Fluorinated Carriers for Hypoxia Relief

A critical barrier in photodynamic therapy (PDT) for cancer is tumor hypoxia (low oxygen), which limits the generation of reactive oxygen species (ROS).[2] 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol is used to modify cyclodextrins, creating fluorinated amphiphiles that have a high affinity for dissolving oxygen.

-

Mechanism: The perfluorinated tails (

) create a "fluorous phase" within the nanoparticle core that acts as an oxygen reservoir. -

Outcome: Enhanced oxygen delivery to the tumor microenvironment significantly boosts the efficacy of PDT.[2]

Surface Engineering: Self-Assembled Monolayers (SAMs)

The compound forms highly ordered SAMs on gold surfaces. The thiol binds to gold (

Mechanism of Action Visualization

Figure 2: Logical flow of application in oncology (left) and surface chemistry (right).

Safety, Toxicology & Regulatory (PFAS Context)

As a Per- and Polyfluoroalkyl Substance (PFAS) , this compound requires strict stewardship. While the

-

Hazard Classification:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory: May cause respiratory irritation (H335).

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves (double-gloving recommended) and safety goggles.

-

Disposal: Do not discharge into drains. All fluorinated waste must be collected for high-temperature incineration at certified facilities.

References

Sources

Protocol: Engineering Hydrophobic Surfaces via Fluorinated Thiol SAMs on Gold

Executive Summary

This application note details the protocol for generating chemically stable, low-surface-energy hydrophobic coatings on gold substrates using fluorinated alkanethiols. Unlike standard alkyl thiols, fluorinated thiols (specifically 1H,1H,2H,2H-perfluorodecanethiol or PFDT ) form rigid, helical monolayers that repel both water (hydrophobic) and oils (oleophobic).

This guide is designed for researchers requiring high-fidelity surface modification for microfluidics, biosensors, or anti-fouling coatings. It emphasizes the critical role of the ethylene spacer in monolayer stability and provides a self-validating workflow to ensure experimental success.

Scientific Foundation: The "Spacer" Mechanic

To engineer a robust fluorinated surface, one cannot simply attach a fluorocarbon chain directly to sulfur. The geometry and electronics require a hybrid approach.

The Molecule: 1H,1H,2H,2H-Perfluorodecanethiol (PFDT)

The structure is

-

Head Group (

): Chemisorbs to gold ( -

Spacer (

): This "1H,1H,2H,2H" hydrocarbon segment is the lynchpin of the system.-

Function 1 (Sterics): Fluorine atoms have a van der Waals radius of 1.47 Å (vs 1.2 Å for Hydrogen). A direct C-F attachment near the sulfur would sterically hinder the formation of the

lattice on Au(111). The hydrocarbon spacer provides the necessary flexibility for the sulfur to bind effectively. -

Function 2 (Dipole Screening): It insulates the electron-withdrawing fluorinated tail from the gold surface, stabilizing the dipole moment.

-

-

Tail (

): Forms a rigid helical structure (unlike the all-trans planar zigzag of alkyl chains) due to the steric bulk of fluorine. This presents a dense wall of

Mechanism of Action

Figure 1: Structural hierarchy of the PFDT SAM. The hydrocarbon spacer is critical for decoupling the bulky fluorinated tail from the binding site.

Materials & Equipment

Essential Chemicals

| Component | Specification | Purpose |

| Thiol | 1H,1H,2H,2H-Perfluorodecanethiol (97%+) | The active surface modifier. |

| Solvent | Ethanol (Anhydrous, 200 proof) | Solubilizes thiol; anhydrous to prevent oxidation. |

| Substrate | Gold-coated glass/silicon (Ti/Cr adhesion) | 100nm Au is standard. Must be atomically clean. |

| Cleaner | "Piranha" solution for organic removal. |

Equipment

-

Glassware: Scintillation vials (glass), cleaned with Piranha.

-

Inert Gas: Nitrogen (

) or Argon stream. -

Tweezers: Teflon-coated or clean stainless steel (never touch active area).

-

Sonicator: For post-process cleaning.

Experimental Protocol

Phase 1: Substrate Activation (The Critical Step)

A SAM is only as good as the gold underneath it. Contaminants prevent the sulfur from binding.

-

Piranha Clean: Mix

and-

Warning: Exothermic and highly corrosive. Do not store in closed containers.

-

-

Immersion: Submerge gold substrates for 5–10 minutes. Bubbling indicates active cleaning.

-

Rinse: Transfer to a beaker of Milli-Q water. Rinse 3x.

-

Ethanol Rinse: Rinse with absolute ethanol.

-

Validation Check (Self-Validating):

Phase 2: SAM Formation[4]

-

Solution Prep: Prepare a 1 mM solution of PFDT in anhydrous ethanol.

-

Calculation: MW of PFDT

480 g/mol .[6] For 20 mL ethanol, add ~9.6 mg (or ~6

-

-

Incubation: Immerse the clean gold slides into the solution.

-

Atmosphere Control: Backfill the vial with

gas to displace oxygen (prevents oxidation of thiol to disulfide, which has slower kinetics). Seal with Parafilm.[2][3] -

Time: Incubate for 12–24 hours at room temperature.

-

Note: While adsorption happens in minutes, the ordering of the fluorinated tails into a crystalline lattice takes hours.

-

Phase 3: Post-Processing & Annealing

-

Removal: Remove slides and rinse immediately with ethanol.

-

Sonication (Crucial): Place slides in fresh ethanol and sonicate for 2 minutes.

-

Why? This removes physisorbed multilayers.[7] Fluorinated thiols are prone to stacking; sonication ensures you have a true monolayer.

-

-

Drying: Dry under a stream of

.

Workflow Visualization

Figure 2: Operational workflow with integrated Quality Control (QC) checkpoints.

Characterization & Data Interpretation

Contact Angle Goniometry

The primary method for validation.

-

Static Water Contact Angle (WCA): Expect 115° – 120° on flat gold.

-

Hexadecane Contact Angle: Expect >70° . This proves oleophobicity, confirming the presence of fluorinated tails (alkyl thiols would be wetted by oil).

-

Hysteresis: The difference between advancing and receding angles should be low (<10°) for a well-ordered monolayer.

Ellipsometry

-

Theoretical Thickness: ~1.5 – 1.6 nm.[5]

-

Interpretation:

-

< 1.2 nm: Low coverage or lying-down phase (incubation too short).

-

2.0 nm: Multilayers (insufficient rinsing/sonication).

-

X-Ray Photoelectron Spectroscopy (XPS)

Look for the F(1s) peak at ~689 eV and the C(1s) split:

-

C-C/C-H (Spacer): ~285 eV

-

C-F (Tail): ~291 eV (Chemically shifted due to fluorine electronegativity).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| WCA < 105° | Contaminated substrate or short incubation. | Re-clean with Piranha. Extend incubation to 24h. |

| High Hysteresis (>15°) | Disordered monolayer ("Patchy"). | Ensure |

| Hazy Film | Physisorbed multilayers.[7] | Sonicate in ethanol for 2-5 mins. |

| Blue/Gold Discoloration | Thiol oxidation (Disulfides). | Use fresh thiol source. Store thiol in dark/desiccator. |

References

-

Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Source: Bain, C. D.; Troughton, E. B.; Tao, Y. T.; Evall, J.; Whitesides, G. M.; Nuzzo, R. G.[7] Journal of the American Chemical Society (1989). Context: The foundational text on kinetics and thermodynamics of thiol SAMs.

-

Structure and Stability of Self-Assembled Monolayers of 1H,1H,2H,2H-Perfluorodecanethiol on Gold and Silver. Source: Tsao, M. W.; Hoffmann, C. L.; Rabolt, J. F.; Johnson, H. E.; Castner, D. G.; Erdelen, C.; Ringsdorf, H. Langmuir (1997). Context: Definitive characterization of PFDT packing and the helical structure of fluorinated tails.

-

Comparison of the Structure and Wetting Properties of Self-Assembled Monolayers of n-Alkanethiols on Gold. Source: Laibinis, P. E.; Whitesides, G. M. Journal of the American Chemical Society (1992). Context: Comparative data on surface energy and wetting properties between fluorinated and alkyl thiols.

-

Quantitative Evaluation of Perfluorinated Alkanethiol Molecular Order on Gold Surfaces. Source: H. E. Johnson, et al. National Institutes of Health / Biointerphases (2023). Context: Detailed XPS and NEXAFS analysis confirming the vertical orientation and ordering of PFDT SAMs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H,1H,2H,2H-Perfluorodecanethiol 97 34143-74-3 [sigmaaldrich.com]

- 7. lee.chem.uh.edu [lee.chem.uh.edu]

Using 2-(Perfluorobutyl)ethanethiol in thiol-ene click chemistry

Application Note: High-Efficiency Thiol-Ene "Click" Chemistry Using 2-(Perfluorobutyl)ethanethiol

-Perfluorohexanethiol;Part 1: Introduction & Strategic Utility

The utilization of 2-(Perfluorobutyl)ethanethiol represents a critical shift in surface engineering and polymer functionalization. Historically, perfluorooctyl (

This molecule features a unique "spacer-tail" architecture:

-

Reactive Head: The thiol (-SH) group provides rapid, orthogonal reactivity via radical-mediated click chemistry or self-assembly on noble metals.

-

Hydrocarbon Spacer: The ethyl group (

) insulates the thiol from the electron-withdrawing effect of the fluorine atoms, maintaining nucleophilicity and radical stability. -

Fluorous Tail: The perfluorobutyl group (

) imparts hydro- and lipophobicity without falling under C8 regulatory bans.

Primary Applications:

-

Surface Passivation: Creation of superhydrophobic/oleophobic self-assembled monolayers (SAMs) on gold or silver.

-

Polymer Modification: Post-polymerization functionalization of vinyl-rich scaffolds to tune refractive index or surface energy.

Part 2: Chemical Basis & Mechanism[1]

The thiol-ene reaction is a radical-mediated step-growth mechanism. Unlike base-catalyzed Michael additions, this pathway is highly tolerant of functional groups (except other terminal alkenes) and proceeds rapidly under UV irradiation.

The Radical Cycle

The reaction proceeds through an alternating propagation cycle. The key challenge with fluorous thiols is ensuring the thiyl radical finds the alkene substrate despite potential phase separation issues.

Figure 1: The radical-mediated thiol-ene propagation cycle.[1] Note that the rate-determining step is often the hydrogen abstraction from the thiol by the carbon-centered radical.

Part 3: Critical Experimental Considerations

The "Fluorous Effect" & Solubility

The most common failure mode with 2-(Perfluorobutyl)ethanethiol is phase separation . The

-

Recommended Solvents:

-

Best:

-Trifluorotoluene (TFT) – Bridges fluorous and organic phases. -

Alternative: Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Avoid: Water, Hexanes, DMSO (unless specific solubility is verified).

-

Oxygen Inhibition

While thiol-ene is less sensitive to oxygen than acrylate polymerization, the formation of peroxy radicals can still truncate the chain length, especially in thin films.

-

Mitigation: Purge reaction vessels with Nitrogen or Argon for 15 minutes prior to UV exposure.

Stoichiometry

Because thiols can undergo disulfide coupling (

Part 4: Detailed Protocols

Protocol A: Surface Modification of Vinyl-Functionalized Silica/Glass

Objective: To render a glass or silicon surface superhydrophobic.

Materials:

-

Substrate: Vinyl-functionalized glass slides (pre-treated with vinyltrimethoxysilane).

-

Thiol: 2-(Perfluorobutyl)ethanethiol (CAS 34451-25-7).[2]

-

Initiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA).

-

Solvent: Anhydrous THF or Trifluorotoluene.

-

Light Source: UV Lamp (

nm, ~10 mW/cm²).

Workflow:

-

Solution Prep:

-

Dissolve DMPA (1 wt% relative to thiol) in the solvent.

-

Add 2-(Perfluorobutyl)ethanethiol to achieve a concentration of 50–100 mM .

-

Note: High concentration drives the kinetics at the interface.

-

-

Application:

-

Place the vinyl-functionalized substrate into a quartz reaction vessel.

-

Cover the substrate with the thiol/initiator solution.

-

Degas: Bubble nitrogen through the solution for 5 minutes.

-

-

Curing (The "Click"):

-

Irradiate with UV light (365 nm) for 5–10 minutes .

-

Observation: No visible change will occur, but the surface chemistry is altering.

-

-

Washing (Critical):

-

Validation:

-

Measure Water Contact Angle (WCA). A successful C4-fluoro coating should yield a WCA of 105°–115° .

-

Protocol B: Solution-Phase Polymer Functionalization

Objective: To attach fluorous tags to a polybutadiene or poly(allyl amine) backbone.

Workflow Diagram:

Figure 2: Step-by-step workflow for bulk polymer functionalization.

Step-by-Step:

-

Dissolve the alkene-containing polymer in a 1:1 mixture of THF and Trifluorotoluene.

-

Add 2-(Perfluorobutyl)ethanethiol (1.2 equivalents per alkene unit).

-

Add Initiator:

-

React until conversion is complete (monitor disappearance of alkene peak via

H NMR). -

Precipitate the polymer into cold methanol (the fluorous thiol is soluble in MeOH, the polymer is not).

Part 5: Technical Data & Properties

Table 1: Physical Properties of 2-(Perfluorobutyl)ethanethiol

| Property | Value | Relevance |

| CAS Number | 34451-25-7 | Unique Identifier (C6 total, C4 fluoro) |

| Molecular Weight | 280.16 g/mol | Calculation of stoichiometry |

| Appearance | Colorless Liquid | Visual inspection |

| Boiling Point | ~104°C | Volatility consideration for curing |

| Solubility | Fluorinated solvents, THF, Et2O | Solvent selection |

| Odor | Sulfurous/Stench | Requires fume hood handling |

Table 2: C4 vs. C8 Fluorous Chain Comparison

| Feature | C4 (Perfluorobutyl) | C8 (Perfluorooctyl) |

| Regulatory Status | Generally Permitted (PFBS-based) | Restricted/Banned (PFOA-based) |

| Crystallinity | Low (Amorphous SAMs) | High (Crystalline SAMs) |

| Contact Angle (Au) | ~105° | ~118° |

| Solubility | Moderate (Miscible in some organics) | Poor (Requires fluorous solvents) |

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][3] Angewandte Chemie International Edition, 49(9), 1540–1573. Link

-

Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1] Polymer Chemistry, 1(1), 17-36. Link

-

SynQuest Laboratories. (2023). Safety Data Sheet: 1H,1H,2H,2H-Perfluorohexanethiol.[7][10] Link

-

PubChem. (2023). 2-(Perfluorobutyl)ethanethiol Compound Summary. National Library of Medicine. Link

-

Campos, L. M., et al. (2008). Development of Thermal and Photochemical Strategies for Thiol-Ene Click Polymer Functionalization. Macromolecules, 41(19), 7063–7070. Link

Sources

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. fluoryx.com [fluoryx.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethanethiol | 75-08-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. synquestlabs.com [synquestlabs.com]

- 8. rsc.org [rsc.org]

- 9. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H,1H,2H,2H-Perfluorooctyl-1-thiol | LGC Standards [lgcstandards.com]

Applications of 2-(Perfluorobutyl)ethanethiol in Material Science: Crafting Low-Energy and Functional Surfaces

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 2-(Perfluorobutyl)ethanethiol (CAS No. 354-63-2) in material science. The unique molecular architecture of this compound, featuring a reactive thiol headgroup and a low-energy perfluorinated tail, makes it an exemplary molecule for engineering surfaces with specific, high-performance properties. The primary focus of this guide is on the formation of Self-Assembled Monolayers (SAMs) to create hydrophobic, oleophobic, and functionalized surfaces on noble metal substrates and nanoparticles. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for key applications, and offer insights into the characterization and validation of the resulting materials.

Introduction: The Molecular Advantage of 2-(Perfluorobutyl)ethanethiol

2-(Perfluorobutyl)ethanethiol, with the chemical formula C4F9CH2CH2SH, is an organofluorine compound that belongs to the class of perfluoroalkyl thiols. Its utility in material science stems from its amphiphilic nature, which is distinctly separated into two functional domains:

-